molecular formula C8H17BO3 B13003959 Allylboronicacidneopentylglycolester

Allylboronicacidneopentylglycolester

Cat. No.: B13003959
M. Wt: 172.03 g/mol
InChI Key: KLMHTXFBDVMQHE-UHFFFAOYSA-N
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Description

Allylboronic acid neopentyl glycol ester: is a versatile organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylboronic acid neopentyl glycol ester can be synthesized by reacting allylboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate ester formation. The process can be summarized as follows:

    Reactants: Allylboronic acid and neopentyl glycol.

    Dehydrating Agent: Commonly used agents include molecular sieves or anhydrous conditions.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods: Industrial production of allylboronic acid neopentyl glycol ester follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Allylboronic acid neopentyl glycol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Allylboronic acid neopentyl glycol ester is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to synthesize boron-containing molecules that can act as enzyme inhibitors or molecular probes. Its stability and reactivity make it suitable for developing new pharmaceuticals .

Industry: In the industrial sector, allylboronic acid neopentyl glycol ester is used in the production of polymers and advanced materials. Its ability to form stable boron-carbon bonds makes it valuable in creating materials with unique properties .

Mechanism of Action

The mechanism of action of allylboronic acid neopentyl glycol ester involves its ability to form stable boron-carbon bonds. This compound can react with electrophilic functional groups, such as carbonyl compounds, through nucleophilic addition. The boron atom in the ester acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Allylboronic acid neopentyl glycol ester stands out due to its unique combination of stability and reactivity. Its neopentyl glycol ester moiety provides enhanced stability compared to other boronic esters, making it a preferred choice in many synthetic applications .

Properties

Molecular Formula

C8H17BO3

Molecular Weight

172.03 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylpropoxy)-prop-2-enylborinic acid

InChI

InChI=1S/C8H17BO3/c1-4-5-9(11)12-7-8(2,3)6-10/h4,10-11H,1,5-7H2,2-3H3

InChI Key

KLMHTXFBDVMQHE-UHFFFAOYSA-N

Canonical SMILES

B(CC=C)(O)OCC(C)(C)CO

Origin of Product

United States

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